molecular formula C8H16N2 B186340 1-Methyloctahydropyrrolo[3,4-b]pyridine CAS No. 128740-18-1

1-Methyloctahydropyrrolo[3,4-b]pyridine

Cat. No. B186340
M. Wt: 140.23 g/mol
InChI Key: QVLUVOZDWSAEIP-UHFFFAOYSA-N
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Patent
US05416096

Procedure details

11.7 g (54 retool) of 6-benzyl-1-methyl-octahydropyrrolo[3,4-b]pyridine as the dihydrochloride are hydrogenated in 100 ml of methanol over palladium-on-active charcoal in accordance with the working instructions of Example Id. Working up by distillation gives 2.6 g (34% of theory) of a colorless oil of boiling point 83°-85°/12 mbar).
Quantity
11.7 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([N:8]1[CH2:16][CH:15]2[CH:10]([N:11]([CH3:17])[CH2:12][CH2:13][CH2:14]2)[CH2:9]1)C1C=CC=CC=1.C1(N)C(F)=C(F)C(F)=C(N)C=1F.Cl.Cl>CO.[Pd]>[CH3:17][N:11]1[CH2:12][CH2:13][CH2:14][CH:15]2[CH2:16][NH:8][CH2:9][CH:10]12 |f:1.2.3|

Inputs

Step One
Name
Quantity
11.7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CC2N(CCCC2C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=C(C(=C(C(=C1F)F)F)N)F)N.Cl.Cl
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
CO
Step Four
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Working up by distillation
CUSTOM
Type
CUSTOM
Details
gives 2.6 g (34% of theory) of a colorless oil of boiling point 83°-85°/12 mbar)

Outcomes

Product
Name
Type
Smiles
CN1C2C(CCC1)CNC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.